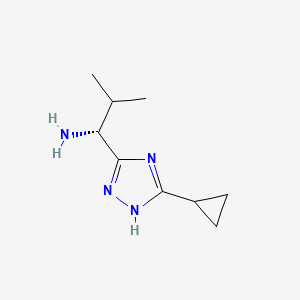

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13)/t7-/m1/s1 |

InChI Key |

PJQBRJONVATLKW-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=NNC(=N1)C2CC2)N |

Canonical SMILES |

CC(C)C(C1=NNC(=N1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly prepared via cyclization reactions involving aminoguanidine derivatives and appropriate carboxylic acid or ester precursors. For example, literature describes routes where aminoguanidine hydrochloride reacts with succinic anhydride or related compounds under microwave irradiation to form 1,2,4-triazole derivatives with various substituents. This approach allows for flexibility in introducing substituents at specific positions on the triazole ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the triazole is typically introduced by using cyclopropyl-containing starting materials or via selective substitution reactions on a preformed triazole ring. For instance, nucleophilic aromatic substitution reactions on halogenated triazoles or pyrimidine derivatives bearing triazole substituents have been reported to proceed smoothly with aliphatic amines including cyclopropyl-containing amines at moderate temperatures. This method avoids the need for metal catalysts and allows for selective installation of the cyclopropyl group.

Attachment of the Chiral 2-Methylpropan-1-Amine Side Chain

The chiral amine side chain can be introduced by nucleophilic substitution or reductive amination strategies. The stereochemistry (1R) is generally controlled by starting from enantiomerically pure 2-methylpropan-1-amine or its derivatives. Literature examples show that reactions of halogenated heterocycles with chiral amines in solvents such as acetonitrile or isopropanol under reflux or microwave conditions yield the desired substituted amines with retention of stereochemistry.

Purification and Characterization

Purification is typically achieved by flash column chromatography using solvent systems such as dichloromethane with ammonia in methanol. Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm substitution patterns and stereochemistry.

Representative Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form triazole | Aminoguanidine hydrochloride + succinic anhydride, microwave | 70–85 | Efficient for 1,2,4-triazole core |

| 2 | Nucleophilic substitution | Halogenated triazole + cyclopropylamine, acetonitrile, RT | 45–65 | Selective substitution, no metal needed |

| 3 | Amine side chain attachment | Halogenated intermediate + (1R)-2-methylpropan-1-amine, reflux or microwave | 40–60 | Maintains stereochemistry |

| 4 | Purification | Flash chromatography (DCM/1.2M NH3 in MeOH) | - | Yields pure compound (>90% purity) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to modify the triazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its triazole ring is known to exhibit bioactivity, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring could play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazole ring or the amine-bearing side chain:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Triazole | Amine Position | Notable Features |

|---|---|---|---|---|---|---|

| (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine | 1339512-99-0 | C₉H₁₆N₄ | 180.25 | Cyclopropyl (5-position) | Propan-1-amine (branched) | (1R) stereochemistry; branched side chain |

| 1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine | Not Provided | C₉H₁₆N₄ | 180.25 | Cyclopropyl (5-position) | Propan-2-amine (branched) | Amine at secondary carbon; stereochemistry unspecified |

| (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-1-amine | 1604469-21-7 | C₇H₁₄N₄ | 154.21 | Ethyl (5-position) | Propan-1-amine (linear) | (1R) stereochemistry; linear side chain |

| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine | Not Provided | C₁₁H₁₄N₄ | 202.26 | Phenyl (1-position) | Dimethylamine (side chain) | 1,2,3-triazole core; aromatic substitution |

Structural and Functional Insights

Substituent Effects on the Triazole Core

- Cyclopropyl vs. Cyclopropane’s sp³ hybridization may also improve metabolic stability by resisting oxidation .

- Aromatic vs. Aliphatic Substitution : The phenyl-substituted 1,2,3-triazole in Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine () demonstrates the impact of aromaticity on electronic properties. However, the 1,2,4-triazole core in the target compound offers distinct hydrogen-bonding capabilities due to nitrogen positioning .

Amine Side Chain Modifications

- Branched vs. Linear Chains : The 2-methylpropan-1-amine moiety in the target compound introduces steric bulk, which may hinder off-target interactions compared to the linear propan-1-amine in the ethyl-substituted analog. This branching could also influence solubility and membrane permeability .

Stereochemical Considerations

The (1R) configuration in both the target compound and its ethyl-substituted analog () is likely critical for enantioselective interactions. Unspecified stereochemistry in other analogs (e.g., ) limits direct comparisons but underscores the importance of chiral resolution in optimizing pharmacological activity .

Implications for Drug Design

- The cyclopropyl group in the target compound may confer advantages in target binding and metabolic stability over ethyl or phenyl substituents.

- The branched amine side chain could enhance selectivity by reducing conformational flexibility, though solubility may be compromised compared to linear analogs.

- Further studies are required to correlate structural features with biological activity, particularly regarding stereochemical effects and substituent electronic properties.

Biological Activity

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine, with the CAS number 1604403-92-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol. The compound's structure features a triazole ring which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1604403-92-0 |

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

The compound exhibits its biological activity primarily through the inhibition of Class I PI3-kinase enzymes, particularly the PI3Kα and PI3Kβ isoforms. This inhibition is crucial as the PI3K pathway is involved in various cellular processes including growth, proliferation, and survival. The disruption of this pathway can lead to anti-tumor effects and modulation of inflammatory responses.

Key Findings:

- Anti-Tumor Activity : Studies indicate that (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can inhibit tumor cell proliferation by targeting specific PI3K isoforms. This suggests potential applications in cancer therapy .

- Inflammatory Diseases : The compound has shown promise in treating inflammatory conditions by modulating immune responses linked to PI3K activity .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-Cancer Efficacy

A preclinical study evaluated the anti-cancer properties of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis in cancer cells expressing high levels of PI3Kα.

Study 2: Inflammatory Response Modulation

Another study focused on the compound's effects on inflammatory markers in animal models of rheumatoid arthritis. The findings indicated a reduction in pro-inflammatory cytokines and improved clinical scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.